molecular formula C15H11ClN2O2S2 B3002068 (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1396846-93-7

(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3002068
CAS No.: 1396846-93-7
M. Wt: 350.84
InChI Key: ATJWDEIHJQERQF-UHFFFAOYSA-N
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Description

The compound “(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone” is a heterocyclic molecule featuring a central azetidine ring (a four-membered nitrogen-containing ring) substituted with a 4-chlorobenzo[d]thiazole moiety via an ether linkage. The azetidine nitrogen is further functionalized with a thiophene-2-carbonyl group. This structure integrates three pharmacologically relevant motifs:

  • 4-Chlorobenzo[d]thiazole: Known for its role in modulating biological activity, particularly in antimicrobial and antitumor agents .
  • Azetidine: A strained ring system that enhances metabolic stability and bioavailability compared to larger heterocycles .
  • Thiophene-2-carbonyl: A sulfur-containing aromatic group contributing to electronic and steric effects, often linked to CNS activity or enzyme inhibition .

Properties

IUPAC Name

[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c16-10-3-1-4-11-13(10)17-15(22-11)20-9-7-18(8-9)14(19)12-5-2-6-21-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJWDEIHJQERQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorobenzo[d]thiazole intermediate, which is then reacted with azetidine and thiophene derivatives under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products

Scientific Research Applications

(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone has been explored for its applications in various scientific fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism by which (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness and functional attributes are best understood through comparisons with structurally or functionally related derivatives. Below, key analogs are analyzed for structural differences, biological activity, and physicochemical properties.

Table 1: Comparison with Structurally Related Compounds

Compound Name / Structure Key Substituents/Modifications Biological Activity/Findings Physicochemical Properties References
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone (Target) - 4-Cl-benzothiazole
- Azetidine ether
- Thiophene-2-carbonyl
Not explicitly reported (inferred: potential kinase inhibition or antimicrobial activity) High lipophilicity (Cl, S-atoms); moderate solubility (polar azetidine)
(1-Allyl-1H-indol-3-yl)(thiazol-2-yl)methanone - Indole substitution
- Thiazole-carbonyl
Antitumor activity (IC₅₀: 5–10 µM against leukemia cells) Moderate lipophilicity; low water solubility
(3-Amino-4-(benzothiazol-2-yl)-5-mercaptothiophen-2-yl)(4-chlorophenyl)methanone - Benzothiazole
- 4-Cl-phenyl
- Thiophene-thiol
Antimicrobial (Gram-positive bacteria: MIC 8–16 µg/mL) High molecular weight (712.81 g/mol); low solubility
Nitroimidazole- and Nitrothiophen-containing derivatives - Nitroimidazole/nitrothiophen
- Variable aryl groups
Nitrothiophen analogs showed antitubercular activity (MIC: 1.5–3.0 µg/mL) Nitro groups enhance redox activity; moderate bioavailability
2,3-Diphenyl-4-(1,3-thiazol-2-yl)cyclobutanone - Cyclobutanone core
- Thiazole substitution
Not reported (structural analog for ring strain comparison) High ring strain; moderate stability

Key Insights from Comparative Analysis

Structural Influence on Bioactivity: The 4-chlorobenzo[d]thiazole moiety in the target compound is critical for enhancing lipophilicity and target binding, similar to benzothiazole-containing antimicrobials in . Azetidine vs. Cyclobutanone: The azetidine’s smaller ring size (vs. cyclobutanone in ) may reduce steric hindrance, improving binding to flat enzymatic pockets.

Role of Heterocycles :

  • Thiophene-2-carbonyl in the target compound differs from indole or nitroheterocycles in analogs . Thiophene’s electron-rich nature may favor π-π stacking in enzyme active sites, while nitro groups (in ) enhance redox-mediated activity.

Substituent Effects: Chlorine at the 4-position of benzothiazole (target) likely increases metabolic stability compared to non-halogenated analogs, as seen in quaternary ammonium compounds . Nitro substitutions (e.g., in ) correlate with higher antimycobacterial activity, suggesting that electron-withdrawing groups enhance efficacy against resistant strains.

Synthetic Challenges :

  • The target compound’s azetidine-thiophene linkage may require specialized coupling reagents, akin to the PEG-400-mediated synthesis of tetrazole derivatives in .

Biological Activity

The compound (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that exhibits promising biological activities due to its unique structural elements, including an azetidine ring, a chlorobenzo[d]thiazole moiety, and a thiophene group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The compound's structure can be broken down into key functional groups:

  • Azetidine Ring : A four-membered nitrogen-containing ring that can influence the biological activity through conformational flexibility.
  • Chlorobenzo[d]thiazole Moiety : Known for its role in various pharmaceuticals, this component is associated with antimicrobial and anticancer properties.
  • Thiophene Group : This five-membered ring contributes to electronic properties and has been linked to various biological activities.

Predicted Biological Activities

Based on its structural features, the compound is predicted to exhibit several biological activities:

  • Anticancer Activity : The combination of the chlorobenzo[d]thiazole and thiophene groups suggests potential cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : The structural motifs may interact with inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

In Vitro Studies

Research has indicated that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related thiazole derivatives have shown:

  • Cytotoxicity Against MCF-7 and HepG2 Cell Lines : A study reported that derivatives similar to the target compound displayed IC50 values in the range of 2.32 µg/mL to 10.10 µg/mL against breast and liver cancer cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis through Bax/Bcl-2 ratio modulation
4iHepG22.32Cell cycle arrest at G2/M phase

The anticancer effects of similar compounds have been attributed to:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins (e.g., Bax) and activation of caspases were observed in treated cells.
  • Cell Cycle Arrest : Compounds caused significant cell cycle arrest, particularly at the G2/M phase, which is critical for halting cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other structurally related compounds:

Compound NameKey FeaturesBiological Activity
ChlorobenzothiazoleContains thiazole ringAntimicrobial, Anticancer
Azetidine DerivativeAzetidine ring structureVarious therapeutic potentials
Thiophene-based CompoundThiophene ringElectronic applications

This comparison highlights how the specific combination of functional groups in the target compound may enhance its efficacy compared to others.

Case Studies

Several case studies have documented the biological activities of compounds similar to this compound:

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for anticancer activity, showing significant selectivity towards cancerous cells over normal cells. The study emphasized the importance of structural optimization in enhancing biological potency .
  • In Vivo Studies : In vivo studies using animal models demonstrated that certain derivatives could effectively target tumor cells, supporting their potential as therapeutic agents .

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